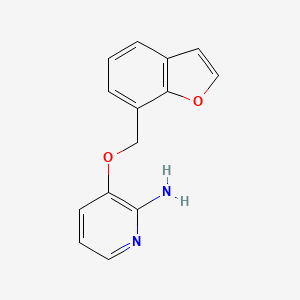![molecular formula C16H30O2Si B12591934 (2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal CAS No. 649755-84-0](/img/structure/B12591934.png)
(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S)-2,4-Dimetil-3-[(trietilsilil)oxi]octa-5,7-dienal es un compuesto orgánico con una estructura compleja que incluye múltiples centros quirales y un grupo trietilsilil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R,3S,4S)-2,4-Dimetil-3-[(trietilsilil)oxi]octa-5,7-dienal generalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. Un enfoque común es utilizar una reacción de Diels-Alder seguida de modificaciones selectivas del grupo funcional. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, los solventes y los catalizadores para lograr la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para volúmenes más grandes, asegurar la pureza del producto final e implementar procesos rentables y ecológicos.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2R,3S,4S)-2,4-Dimetil-3-[(trietilsilil)oxi]octa-5,7-dienal puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en un alcohol.
Sustitución: El grupo trietilsilil se puede reemplazar con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como los reactivos de Grignard. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a derivados diversos del compuesto original.
Aplicaciones Científicas De Investigación
(2R,3S,4S)-2,4-Dimetil-3-[(trietilsilil)oxi]octa-5,7-dienal tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de nuevos materiales y fármacos.
Biología: Los derivados del compuesto pueden estudiarse por su actividad biológica, incluidos los posibles efectos terapéuticos.
Medicina: La investigación sobre sus propiedades farmacológicas podría conducir al desarrollo de nuevos medicamentos.
Industria: Su reactividad única lo hace valioso en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo por el cual (2R,3S,4S)-2,4-Dimetil-3-[(trietilsilil)oxi]octa-5,7-dienal ejerce sus efectos depende de las reacciones específicas que experimenta. El grupo trietilsilil puede estabilizar intermedios reactivos, facilitando diversas transformaciones. Los objetivos moleculares y las vías del compuesto están determinados por sus interacciones con otras moléculas, que se pueden estudiar mediante técnicas como la espectroscopia y la química computacional.
Comparación Con Compuestos Similares
Compuestos Similares
- (2R,3S,4S)-2,4-Dimetil-3-[(trietilsilil)oxi]octa-5,7-dienal se puede comparar con otros aldehídos y dienos protegidos con sililo, como (2R,3S,4S)-2,4-Dimetil-3-[(terc-butildimetilsilil)oxi]octa-5,7-dienal.
- Otros compuestos similares incluyen varios éteres de sililo y dienos con diferentes sustituyentes.
Unicidad
La singularidad de (2R,3S,4S)-2,4-Dimetil-3-[(trietilsilil)oxi]octa-5,7-dienal radica en su estereoquímica específica y la presencia del grupo trietilsilil, que confiere una reactividad y estabilidad distintas en comparación con otros compuestos similares. Esto lo hace particularmente útil en aplicaciones sintéticas selectivas y estudios de investigación.
Propiedades
Número CAS |
649755-84-0 |
|---|---|
Fórmula molecular |
C16H30O2Si |
Peso molecular |
282.49 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2,4-dimethyl-3-triethylsilyloxyocta-5,7-dienal |
InChI |
InChI=1S/C16H30O2Si/c1-7-11-12-14(5)16(15(6)13-17)18-19(8-2,9-3)10-4/h7,11-16H,1,8-10H2,2-6H3/t14-,15-,16-/m0/s1 |
Clave InChI |
NVFNIHFHBWTBRT-JYJNAYRXSA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)C=O |
SMILES canónico |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)


![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
